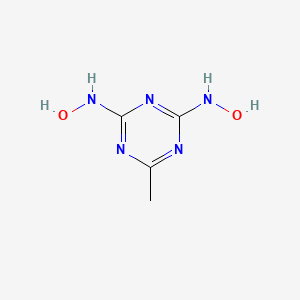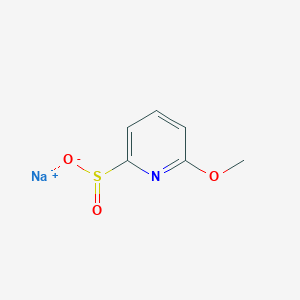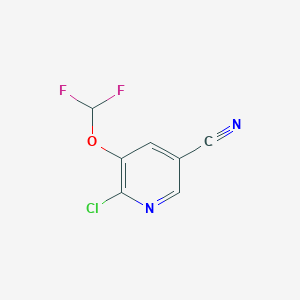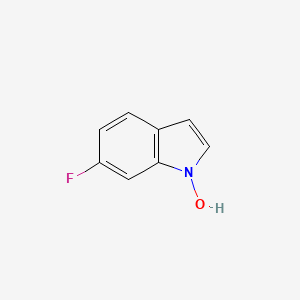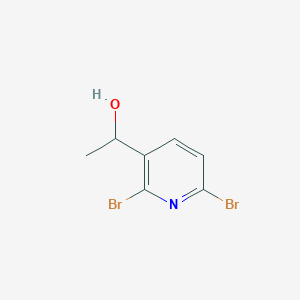
1-(2,6-Dibromopyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromopyridin-3-yl)ethanol is an organic compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanol group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3-pyridinol followed by the reduction of the resulting 2,6-dibromopyridine-3-carbaldehyde. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, followed by reduction using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dibromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Dibromopyridine-3-carboxylic acid.
Reduction: 2,6-Dibromopyridine-3-methanol.
Substitution: 2,6-Diaminopyridine-3-ethanol.
Aplicaciones Científicas De Investigación
1-(2,6-Dibromopyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The bromine atoms and ethanol group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Bromo-2,6-dichloropyridine: Similar structure but with chlorine atoms, leading to different reactivity.
2,6-Dibromo-4-methylpyridine: Contains a methyl group, altering its chemical properties.
Uniqueness: 1-(2,6-Dibromopyridin-3-yl)ethanol is unique due to the combination of bromine atoms and an ethanol group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
1-(2,6-dibromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |
Clave InChI |
TXQPSZGCPOZPAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=C(C=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


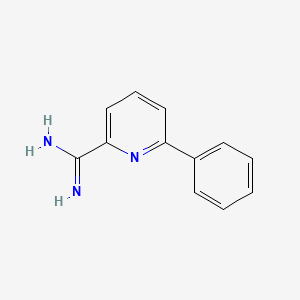
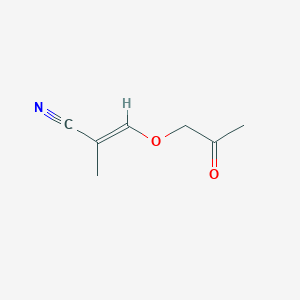

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
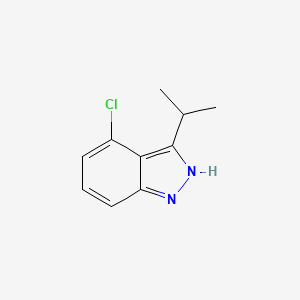
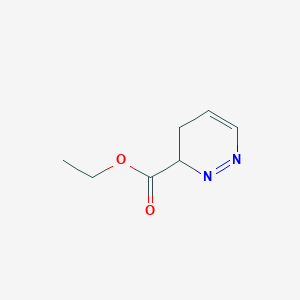
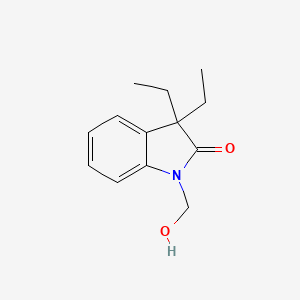


![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
